2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide
CAS No.: 143541-88-2
Cat. No.: VC16833596
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide - 143541-88-2](/images/structure/VC16833596.png)
Specification
CAS No. | 143541-88-2 |
---|---|
Molecular Formula | C13H11N3OS |
Molecular Weight | 257.31 g/mol |
IUPAC Name | 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
Standard InChI | InChI=1S/C13H11N3OS/c1-8-7-16-11(12(14)17)10(15-13(16)18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17) |
Standard InChI Key | DIWASDVUWOCNAZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C(=O)N |
Introduction
Structural Characteristics and Nomenclature
The imidazo[2,1-b]thiazole scaffold consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a bicyclic system with distinct electronic and steric properties. In 2-methyl-6-phenylimidazo[2,1-b] thiazole-5-carboxamide, substitutions at positions 2, 5, and 6 introduce variability that influences molecular interactions and reactivity. The methyl group at position 2 enhances lipophilicity, while the phenyl ring at position 6 contributes to π-π stacking potential. The carboxamide group at position 5 introduces hydrogen-bonding capabilities, critical for target engagement in biological systems .
The IUPAC name derives from the parent imidazo[2,1-b]thiazole system, with substituents enumerated according to priority rules. Key structural analogs, such as N-(3-chloro-2-methylphenyl)-3-methyl-6-phenylimidazo[2,1-b] thiazole-2-carboxamide (G677-0048), share the core framework but differ in substituent patterns, underscoring the versatility of this chemical class .
Synthetic Methodologies
Core Ring Formation
The imidazo[2,1-b]thiazole nucleus is typically constructed via cyclization reactions. A common approach involves the Hantzsch thiazole synthesis, where α-halo carbonyl compounds react with thioamides or thioureas. For example, iodination of N-allylimidazoline-2-thiones followed by cyclization yields 2,3-dihydroimidazo[2,1-b]thiazoles, as demonstrated by . Adaptation of this method could facilitate the synthesis of the target compound by substituting appropriate precursors.
Functionalization at Position 5
Physicochemical Properties
While experimental data for the exact compound are scarce, properties can be extrapolated from analogs:
The reduced molecular weight and absence of a chlorine atom in the target compound likely enhance solubility compared to G677-0048, though lipophilicity remains high due to the phenyl and methyl groups .
Computational and Experimental Challenges
Synthetic Complexity
Multi-step syntheses requiring precise control over cyclization and functionalization pose challenges. Side reactions during carboxamide coupling or ring closure can reduce yields, necessitating optimized conditions (e.g., low temperatures, anhydrous solvents) .
Bioavailability Optimization
High logP values (>4) may limit aqueous solubility, complicating formulation. Prodrug strategies or salt formation (e.g., hydrochloride salts as in ) could improve pharmacokinetics .
Future Directions
-
Synthetic Optimization: Streamlining steps via one-pot reactions or catalytic methods.
-
Target Identification: High-throughput screening against cancer cell lines or microbial panels.
-
Structural Modifications: Introducing electron-withdrawing groups to modulate CA affinity or antimicrobial potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume